
2-ethoxy-N-pentylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-pentylaniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and an ethoxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-pentylaniline typically involves the alkylation of aniline. One common method is the reaction of aniline with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-N-pentylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethoxy-N-pentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-pentylaniline involves its interaction with specific molecular targets. The ethoxy and pentyl groups can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-N-butylaniline: Similar structure but with a butyl group instead of a pentyl group.
2-Methoxy-N-pentylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-Pentylaniline: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-Ethoxy-N-pentylaniline is unique due to the presence of both ethoxy and pentyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
2-ethoxy-N-pentylaniline |
InChI |
InChI=1S/C13H21NO/c1-3-5-8-11-14-12-9-6-7-10-13(12)15-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3 |
Clé InChI |
ZIKQWVAPAWHPSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


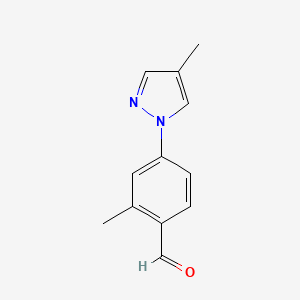
![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)

![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)

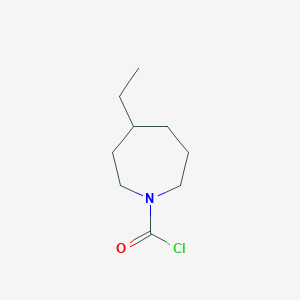
![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)


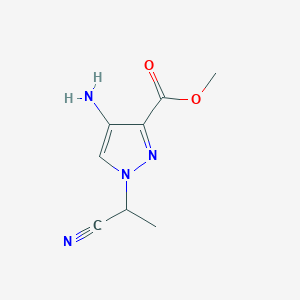
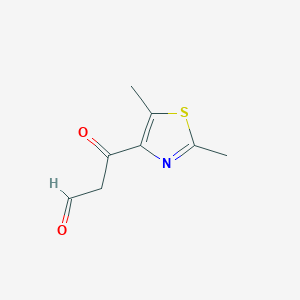
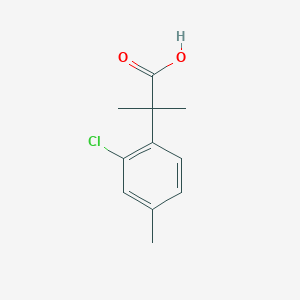
![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)
